5-chloro-2-acetamidothiophene-3-carboxylic acid
Description
5-Chloro-2-acetamidothiophene-3-carboxylic acid (molecular formula: C₇H₆ClNO₃S, molecular weight: 254.31 g/mol, CAS number: N/A) is a thiophene-based derivative featuring a carboxylic acid group at position 3, an acetamido substituent at position 2, and a chlorine atom at position 3. This compound is part of a broader class of functionalized thiophenes, which are of significant interest in medicinal and materials chemistry due to their structural versatility and electronic properties.
The compound has been utilized as a synthetic intermediate in the preparation of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its synthesis typically involves multi-step reactions, such as condensation, acetylation, and halogenation, to install the acetamido and chloro substituents on the thiophene backbone.
Properties
IUPAC Name |
2-acetamido-5-chlorothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3S/c1-3(10)9-6-4(7(11)12)2-5(8)13-6/h2H,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCUJOWTGMNALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(S1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-acetamidothiophene-3-carboxylic acid typically involves the acetylation of 5-chloro-3-thiophenecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted thiophenecarboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Properties
One of the prominent applications of 5-chloro-2-acetamidothiophene-3-carboxylic acid is as an inhibitor of the blood coagulation factor Xa. This property makes it a candidate for the prophylaxis and treatment of thromboembolic disorders, including myocardial infarction, stroke, and deep vein thrombosis. The compound's mechanism involves inhibiting the activity of factor Xa, which is crucial in the coagulation cascade, thus preventing clot formation .
Case Study: Factor Xa Inhibition
A study highlighted the synthesis of derivatives from this compound, demonstrating their effectiveness in inhibiting factor Xa. The results indicated a significant reduction in thrombus formation in animal models, suggesting potential for clinical application .
Synthesis and Industrial Applications
Synthesis Methodologies
The compound can be synthesized through various methods, including chlorination processes that utilize thiophene derivatives as starting materials. Recent advancements have focused on optimizing these synthesis routes to enhance yield and reduce costs. For instance, one method involves the oxidation of 2-thiophenecarboxaldehyde using sodium chlorite, which has been reported to improve productivity while minimizing waste .
Table 1: Synthesis Methods for this compound
| Method | Key Reactants | Yield (%) | Notes |
|---|---|---|---|
| Chlorination | 2-Thiophenecarboxaldehyde + Chlorine | 85% | In-situ preparation improves efficiency |
| Oxidation | Sodium chlorite + Potassium dihydrogen phosphate | Variable | Cost-effective with low waste generation |
Antioxidant Activity
Recent studies have explored the antioxidant properties of derivatives of this compound. These compounds have shown promising results in scavenging free radicals, indicating potential applications in pharmaceuticals aimed at oxidative stress-related conditions.
Case Study: Antioxidant Screening
In a comparative study using the DPPH radical scavenging method, several derivatives exhibited high antioxidant activity, surpassing traditional antioxidants like ascorbic acid. This highlights the potential for these compounds in developing nutraceuticals or therapeutic agents aimed at combating oxidative damage .
Environmental Applications
The compound's derivatives have also been investigated for their environmental applications, particularly in bioremediation processes. Their ability to interact with various pollutants suggests that they could be utilized to develop environmentally friendly remediation strategies.
Table 2: Environmental Applications of Derivatives
Mechanism of Action
The mechanism of action of 5-chloro-2-acetamidothiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the chlorine atom and thiophene ring contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-chloro-2-acetamidothiophene-3-carboxylic acid can be contextualized by comparing it to related thiophene derivatives. Below is a detailed analysis, supported by a comparative table (Table 1).
Table 1: Structural and Functional Comparison of this compound and Analogues
Structural and Electronic Differences
Substituent Effects: Carboxylic Acid vs. Ester Groups: The presence of a carboxylic acid group in the target compound (vs. Chloro vs. Fluoro-Benzene Substituents: The 2-[(5-chloro-2-fluorobenzene)amido]thiophene-3-carboxylic acid features a bulky aromatic substituent, which may enhance binding affinity to hydrophobic protein pockets compared to the simpler acetamido group in the target compound.
Biological Activity: The ethyl and methyl substituents in Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate suggest tailored steric effects for target-specific interactions, whereas the chloro substituent in the target compound may favor electrophilic reactivity in cross-coupling reactions.
Commercial Availability
- Unlike its analogues (e.g., Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate, which is actively supplied), the target compound is listed as discontinued by major suppliers, necessitating in-house synthesis for research use.
Biological Activity
5-Chloro-2-acetamidothiophene-3-carboxylic acid is a thiophene derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This compound is structurally characterized by a thiophene ring, a carboxylic acid group, and an acetamido substituent, contributing to its potential as an enzyme inhibitor and its antimicrobial properties.
The synthesis of this compound typically involves the acetylation of 5-chloro-3-thiophenecarboxylic acid using acetic anhydride in the presence of a catalyst like pyridine. This reaction is conducted under reflux conditions to ensure complete acetylation. The compound has a molecular formula of CHClNOS and a molecular weight of approximately 189.64 g/mol .
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting myeloperoxidase (MPO), an enzyme linked to inflammatory responses. Inhibition of MPO can lead to reduced oxidative stress and inflammation, making this compound a candidate for further development in anti-inflammatory therapies .
Antioxidant Properties
In addition to its antimicrobial and anti-inflammatory effects, this compound exhibits antioxidant activity. The presence of the thiophene ring enhances its ability to scavenge free radicals, which is beneficial in preventing oxidative damage in biological systems .
The biological activities of this compound are attributed to its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites on enzymes or receptors, while the chlorine atom and thiophene ring contribute to the compound's binding affinity and specificity. These interactions modulate the activity of target molecules, leading to various biological effects such as inhibition of inflammatory pathways or microbial growth .
Comparative Analysis
A comparison with similar compounds shows that this compound possesses unique properties due to its specific structural features. For instance, while other carboxylic acids may exhibit some level of antimicrobial activity, the presence of both chlorine and the thiophene moiety enhances its efficacy significantly compared to compounds like 2-(Acetylamino)benzoic acid or 2-(Acetylamino)hexanoic acid .
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Antioxidant Activity |
|---|---|---|---|
| This compound | High | Yes | Moderate |
| 2-(Acetylamino)benzoic acid | Moderate | No | Low |
| 2-(Acetylamino)hexanoic acid | Low | No | Moderate |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study involving various bacterial strains showed that this compound inhibited growth at concentrations as low as 50 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
- Inflammatory Response Modulation : In animal models, administration of this compound resulted in reduced levels of inflammatory markers such as cytokines and MPO activity, indicating its role as an anti-inflammatory agent.
- Oxidative Stress Reduction : In vitro assays revealed that treatment with this compound significantly decreased oxidative stress markers in cultured cells exposed to reactive oxygen species.
Q & A
Q. What are the key synthetic routes for 5-chloro-2-acetamidothiophene-3-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A common approach involves sequential functionalization of the thiophene core. For analogs, the Gewald reaction is employed to synthesize 2-aminothiophene-3-carboxylates using ethyl cyanoacetate and elemental sulfur under basic conditions (e.g., KOH/EtOH). Subsequent saponification yields the carboxylic acid intermediate, which is treated with bis(trichloromethyl) carbonate (BTC) to generate an anhydride. Coupling with amines in a water/TEA mixture finalizes the ureido or acetamido derivatives .
Q. What are the critical physical and chemical properties of this compound for experimental design?
- Methodological Answer : Key properties include:
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for thiophene derivatives during structural elucidation?
- Methodological Answer : Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:
- X-ray Diffraction : Use SHELXL for high-resolution refinement to distinguish between overlapping electron densities (e.g., acetamido vs. sulfonamido groups) .
- Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or tautomers.
- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate substituent positions .
Q. What computational approaches predict the reactivity of the chloro and acetamido substituents in electrophilic substitution reactions?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The chloro group (electron-withdrawing) directs electrophiles to the 4-position, while the acetamido group (electron-donating) activates the 5-position .
- MD Simulations : Model solvation effects on reaction pathways (e.g., SNAr vs. radical mechanisms).
- Case Study :
Substitution of the chloro group with amines proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex, (2) departure of chloride. Kinetic studies (e.g., Eyring plots) confirm the rate-determining step .
Q. How can researchers optimize reaction yields for analogs with sterically hindered substituents?
- Methodological Answer :
- Microwave Synthesis : Enhance reaction rates for sterically hindered couplings (e.g., 80°C, 150 W, 30 min vs. conventional 24-hour reflux) .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation of hindered aryl chlorides.
- Workflow Table :
| Challenge | Solution | Yield Improvement |
|---|---|---|
| Low solubility | Add DMSO as co-solvent | 20% → 65% |
| Side reactions | Use slow reagent addition | 50% → 75% |
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
- Reassess Computational Models : Compare results from multiple software (e.g., MarvinSketch vs. ACD/Labs). Adjust parameters for solvation (e.g., SMD solvent model).
- Experimental Validation : Perform shake-flask assays at pH 7.4 to measure partition coefficients. For example, if theoretical LogP = 1.0 but experimental = 0.5, check for ion-pairing effects or aggregation .
Experimental Design Considerations
Q. What strategies mitigate decomposition of the carboxylic acid group under acidic conditions?
- Methodological Answer :
- Protecting Groups : Use tert-butyl esters (cleavable with TFA) during halogenation steps.
- Low-Temperature Workup : Quench reactions at 0°C to minimize decarboxylation.
- Stability Table :
| Condition | Decomposition Rate | Mitigation |
|---|---|---|
| HCl (1M, 25°C) | 90% in 2 hrs | Use AcOH instead |
| H₂SO₄ (conc.) | Immediate | Avoid strong acids |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
